molecular formula C7H4F2O4S B8354991 2,6-Difluoro-3-sulfino-benzoic acid

2,6-Difluoro-3-sulfino-benzoic acid

Cat. No. B8354991
M. Wt: 222.17 g/mol
InChI Key: OKTFFTWSOGVGSP-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

240 mmol of sodium sulfite were dissolved in 150 ml of water. 32 mmol of 3-Chlorosulfonyl-2,6-difluoro-benzoic acid was added under stirring over a period of about 20 min. After stirring for an additional hour at room temperature, the mixture was chilled and acidified with 20% aqueous sulfuric acid. The product was extracted with ethyl acetate to yield the title compound as a colorless solid. MS (m/e): 221.3 (M−H, 34%)
Quantity
240 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].Cl[S:8]([C:11]1[C:12]([F:21])=[C:13]([C:17]([F:20])=[CH:18][CH:19]=1)[C:14]([OH:16])=[O:15])(=[O:10])=[O:9].S(=O)(=O)(O)O>O>[F:21][C:12]1[C:11]([S:8]([OH:10])=[O:9])=[CH:19][CH:18]=[C:17]([F:20])[C:13]=1[C:14]([OH:16])=[O:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
240 mmol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mmol
Type
reactant
Smiles
ClS(=O)(=O)C=1C(=C(C(=O)O)C(=CC1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring over a period of about 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for an additional hour at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was chilled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1S(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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